molecular formula C14H12FNO B8498312 3-(6-(4-Fluorophenyl)pyridin-3-yl)prop-2-en-1-ol CAS No. 918305-34-7

3-(6-(4-Fluorophenyl)pyridin-3-yl)prop-2-en-1-ol

Cat. No. B8498312
M. Wt: 229.25 g/mol
InChI Key: CBHJZBHQKDQYKO-UHFFFAOYSA-N
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Patent
US08642620B2

Procedure details

436 mg (3.8 mmol) of methanesulfonyl chloride were slowly added at room temperature to 513 mg (2.24 mmol) of 3-(6-(4-fluorophenyl)pyridin-3-yl)prop-2-en-1-ol and 679 mg (6.71 mmol) of triethylamine in 20 ml of dichloromethane. The mixture was stirred at room temperature for 6 h and extracted with a sodium hydrogencarbonate solution. The organic phase was evaporated to yield 550 mg of the title compound. MS: M+H+=248.1.
Quantity
436 mg
Type
reactant
Reaction Step One
Quantity
2.24 mmol
Type
reactant
Reaction Step One
Quantity
679 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS([Cl:5])(=O)=O.[F:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[N:18]=[CH:17][C:16]([CH:19]=[CH:20][CH2:21]O)=[CH:15][CH:14]=2)=[CH:9][CH:8]=1.C(N(CC)CC)C>ClCCl>[Cl:5][CH2:21][CH:20]=[CH:19][C:16]1[CH:15]=[CH:14][C:13]([C:10]2[CH:11]=[CH:12][C:7]([F:6])=[CH:8][CH:9]=2)=[N:18][CH:17]=1

Inputs

Step One
Name
Quantity
436 mg
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
2.24 mmol
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CC=C(C=N1)C=CCO
Name
Quantity
679 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with a sodium hydrogencarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClCC=CC=1C=CC(=NC1)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.